molecular formula C15H23BrN2O3 B262708 N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine

N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine

Número de catálogo B262708
Peso molecular: 359.26 g/mol
Clave InChI: YEUAWFWNSSLPIW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine, also known as 25B-NBOMe, is a synthetic hallucinogen that belongs to the phenethylamine class of compounds. It was first synthesized in 2003 by Ralf Heim and colleagues at the Free University of Berlin, Germany. 25B-NBOMe is a potent agonist of the serotonin 2A receptor (5-HT2A), which is responsible for mediating the hallucinogenic effects of many psychedelic drugs.

Mecanismo De Acción

N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine acts as a partial agonist of the 5-HT2A receptor, which is expressed primarily in the prefrontal cortex and other regions of the brain involved in perception, cognition, and emotion. The activation of this receptor leads to the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are thought to be responsible for the hallucinogenic effects of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood, but studies have suggested that the drug may alter the activity of various brain regions and neurotransmitter systems. For example, a study published in the Journal of Psychopharmacology in 2015 found that this compound increased the release of dopamine and serotonin in the prefrontal cortex of rats, which may contribute to its hallucinogenic effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine in laboratory experiments is its high potency and selectivity for the 5-HT2A receptor, which allows researchers to study the effects of hallucinogenic drugs on this receptor with greater precision. However, one limitation is the potential for adverse effects such as seizures, hypertension, and hyperthermia, which have been reported in some animal studies.

Direcciones Futuras

There are several areas of future research that could be pursued with N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine, including:
1. Investigating the potential therapeutic applications of the drug for conditions such as depression, anxiety, and addiction.
2. Studying the effects of this compound on other neurotransmitter systems and brain regions involved in cognition and emotion.
3. Developing new analogs of this compound with improved pharmacological properties and reduced toxicity.
4. Examining the long-term effects of this compound on brain function and behavior.
Conclusion
In conclusion, this compound is a synthetic hallucinogen that has been widely used in scientific research to study the mechanisms of action of hallucinogenic drugs and their potential therapeutic applications. The drug acts as a partial agonist of the 5-HT2A receptor and produces dose-dependent changes in behavior and neurochemistry. Although this compound has several advantages for laboratory research, its potential for adverse effects and limited understanding of its biochemical and physiological effects highlight the need for further research in this area.

Métodos De Síntesis

The synthesis of N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine involves several steps, including the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with 2-(morpholin-4-yl)ethanamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Aplicaciones Científicas De Investigación

N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine has been used extensively in scientific research to study the mechanisms of action of hallucinogenic drugs and their potential therapeutic applications. For example, a study published in the Journal of Psychopharmacology in 2020 investigated the effects of this compound on the behavior and neurochemistry of rats. The researchers found that the drug produced dose-dependent changes in locomotor activity and altered levels of several neurotransmitters in the brain.

Propiedades

Fórmula molecular

C15H23BrN2O3

Peso molecular

359.26 g/mol

Nombre IUPAC

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C15H23BrN2O3/c1-19-14-10-12(9-13(16)15(14)20-2)11-17-3-4-18-5-7-21-8-6-18/h9-10,17H,3-8,11H2,1-2H3

Clave InChI

YEUAWFWNSSLPIW-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Br)OC

SMILES canónico

COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Br)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.